molecular formula C18H14FN5 B11221227 N-benzyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-benzyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11221227
M. Wt: 319.3 g/mol
InChI Key: DZEAVXCPWSHEIT-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a pyrazolo[3,4-d]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of both benzyl and fluorophenyl groups, which confer specific chemical and biological properties. These functional groups enhance its binding affinity to molecular targets and its stability under various conditions .

Properties

Molecular Formula

C18H14FN5

Molecular Weight

319.3 g/mol

IUPAC Name

N-benzyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H14FN5/c19-14-6-8-15(9-7-14)24-18-16(11-23-24)17(21-12-22-18)20-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,20,21,22)

InChI Key

DZEAVXCPWSHEIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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